2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Description
2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17F2N3O2S and its molecular weight is 413.44. The purity is usually 95%.
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Scientific Research Applications
Biological Activity of Benzothiazole Derivatives
Benzothiazole derivatives are known for their versatile biological activities. For instance, a study on benzothiazoles as Pteridine Reductase-1 Inhibitors revealed their potential for treating Trypanosomatidic infections. These compounds showed promising inhibitory activity against Trypanosoma brucei and Leishmania major, indicating their utility in developing anti-trypanosomatidic agents (Linciano et al., 2019).
Antimicrobial and Antifungal Properties
Benzothiazole and benzamide derivatives have been explored for their antimicrobial properties. Research on novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole highlighted significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Another study focusing on the reactions of N-thiobenzoyl-α-amino-acids with trifluoroacetic anhydride produced 5-(2'-Benzamidoacyloxy)thiazoles, further expanding the chemical repertoire for potential therapeutic applications (Barrett, 1978).
Synthesis and Structural Characterization
The synthesis and structural characterization of related compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, provide insights into the chemical properties and potential applications of these compounds in medicinal chemistry and drug design (Polo et al., 2019).
Antitumor and Antiproliferative Activities
The antitumor properties of fluorinated 2-(4-aminophenyl)benzothiazoles, which demonstrated potent cytotoxicity in vitro against human breast cancer cell lines, underscore the potential of benzothiazole derivatives in cancer therapy (Hutchinson et al., 2001).
Properties
IUPAC Name |
2-benzamido-N-[(2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O2S/c22-15-7-4-8-16(23)14(15)11-24-20(28)13-9-10-17-18(13)25-21(29-17)26-19(27)12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMHOQMDBXAYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCC3=C(C=CC=C3F)F)N=C(S2)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.